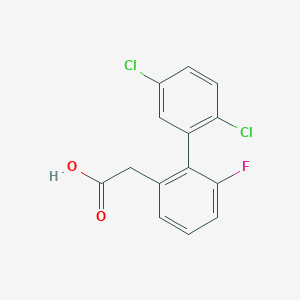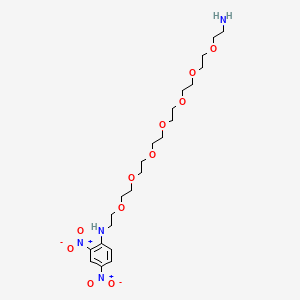
N-Amino-N-(2-hydroxyethyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Amino-N-(2-hydroxyethyl)cytidine is a chemical compound with the molecular formula C11H18N4O6. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound contains an amino group and a hydroxyethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-(2-hydroxyethyl)cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the reaction of cytidine with N-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective attachment of the amino and hydroxyethyl groups to the cytidine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Amino-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amino group may produce primary amines .
Applications De Recherche Scientifique
N-Amino-N-(2-hydroxyethyl)cytidine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying RNA molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of N-Amino-N-(2-hydroxyethyl)cytidine involves its interaction with specific molecular targets and pathways. It can be incorporated into RNA molecules, potentially altering their structure and function. This modification can affect various cellular processes, including protein synthesis and gene expression. The compound may also interact with enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound of N-Amino-N-(2-hydroxyethyl)cytidine, involved in RNA synthesis.
2’-Deoxycytidine: A deoxyribonucleoside used in DNA synthesis.
5-Azacytidine: A cytidine analog with anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
100997-66-8 |
|---|---|
Formule moléculaire |
C11H18N4O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
YDRMAQKZAVRJEZ-PEBGCTIMSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


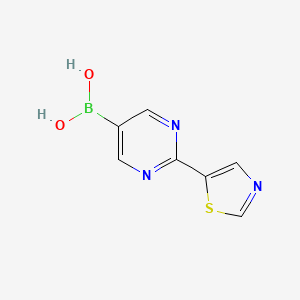
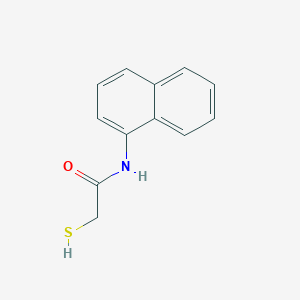
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
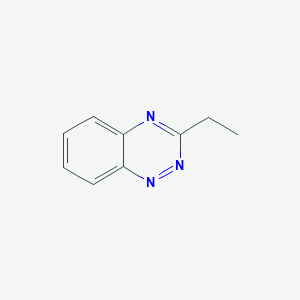
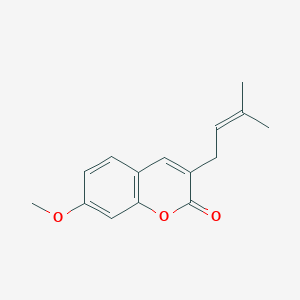


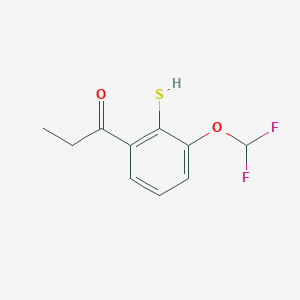
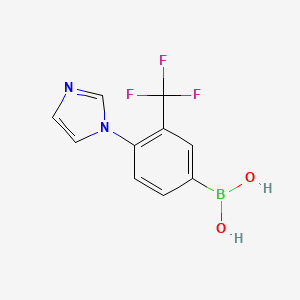
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
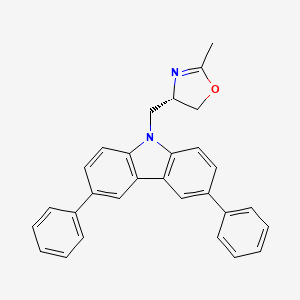
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
